N-(3-ethoxybenzyl)-4-fluoroaniline
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Overview
Description
Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction. The mechanism of the reaction may also be studied .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties include reactivity, acidity or basicity, and redox potential .Scientific Research Applications
Synthesis and Characterization of Benzylideneaniline Compounds
Benzylideneaniline derivatives, such as N-(4-bromobenzylidene)-4-fluoroaniline, have been synthesized and characterized, demonstrating potential applications in materials science due to their nonlinear optical properties and biological activities. These compounds exhibit distinct crystal structures and optical properties that may contribute to the development of new materials with specific photonic and biological functions (Subashini et al., 2021).
Carbonic Anhydrase Inhibition
Research on N-(methyl and methoxy) benzylidene-4-fluoroaniline derivatives highlights their inhibitory effects on carbonic anhydrase isozymes, which are critical for various physiological functions. These findings suggest potential pharmacological applications in designing inhibitors targeting specific isozymes for therapeutic purposes (Çelik & Kuzu, 2019).
Mesomorphic Properties and Liquid Crystals
The influence of fluorine substituents on the mesomorphic properties of Schiff base compounds has been investigated, indicating that these chemical modifications can significantly impact the materials' liquid crystalline behavior. Such research aids in the understanding of how molecular modifications can tailor the physical properties of liquid crystals for various applications (Ha & Teck-Leong Lee, 2014).
Microwave-assisted Synthesis
Microwave-assisted synthetic methods have been developed for N-benzylidene-4-fluoroaniline derivatives, showcasing the efficiency of modern synthetic techniques in producing compounds with potential inhibitory activities against carbonic anhydrase isoenzymes. This approach highlights the integration of green chemistry principles in the synthesis of bioactive molecules (Çelik & Babagil, 2019).
Kinetic Studies in Organic Synthesis
Kinetic studies on the Pd-catalyzed hydrogenation of N-benzyl-4-fluoroaniline have provided insights into the reaction mechanisms and factors influencing the pathways of debenzylation and defluorination. Such research is fundamental in optimizing synthetic routes for complex organic molecules, with implications for pharmaceutical manufacturing and materials science (Hwang et al., 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[(3-ethoxyphenyl)methyl]-4-fluoroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c1-2-18-15-5-3-4-12(10-15)11-17-14-8-6-13(16)7-9-14/h3-10,17H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBXCEYJMSJNLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-ethoxybenzyl)-4-fluoroaniline |
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